(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
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Description
(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C20H28N6O4S and its molecular weight is 448.54. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The compound contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Compounds with this structure have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to affect a variety of pathways, including those involved in cancer, age-related diseases, and microbial infections .
Result of Action
Given its structural features, it might have potential anticancer, antimicrobial, or other therapeutic effects .
Biological Activity
The compound (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule that incorporates several pharmacologically significant moieties, including oxadiazole, pyridine, and piperazine. This article explores its biological activity based on recent research findings, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
Functional Group | Description |
---|---|
Oxadiazole | A five-membered ring containing two nitrogen atoms, known for its biological activity. |
Pyridine | A six-membered aromatic ring containing one nitrogen atom, often involved in drug design. |
Piperazine | A six-membered ring containing two nitrogen atoms, frequently used in pharmaceuticals. |
Methanone | A carbonyl group contributing to the compound's reactivity. |
The biological activity of this compound is thought to arise from its interaction with various molecular targets, including enzymes and receptors. The oxadiazole and pyridine moieties may enhance binding affinity to active sites, while the piperazine structure could influence selectivity and potency.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to the target molecule. For example, a series of oxadiazole derivatives demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis , with some compounds showing significant inhibition against urease enzymes .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. In silico docking studies suggest that derivatives of oxadiazole can effectively bind to acetylcholinesterase and urease, indicating their potential use in treating conditions like Alzheimer's disease and urinary tract infections .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. Compounds with similar structural features have shown promising results, with IC50 values indicating effective inhibition against specific cancer cells .
Study 1: Antibacterial Screening
A study synthesized several oxadiazole derivatives and tested their antibacterial efficacy. The most active compounds exhibited IC50 values ranging from 0.63 to 2.14 µM against targeted bacterial strains . This suggests that modifications in the structure can significantly enhance biological activity.
Study 2: Enzyme Binding Affinity
Docking studies conducted on related compounds revealed strong binding interactions with bovine serum albumin (BSA), indicating good pharmacokinetic profiles and potential for therapeutic applications . The presence of the methylsulfonyl group was particularly noted for enhancing binding affinity.
Comparative Analysis with Similar Compounds
Compound | Activity | IC50 (µM) | Notes |
---|---|---|---|
Compound A | Antibacterial | 0.63 | Strong activity against S. typhi |
Compound B | Enzyme Inhibitor | 1.5 | Effective against acetylcholinesterase |
Compound C | Cytotoxic | 2.14 | Significant inhibition in cancer cell lines |
Properties
IUPAC Name |
[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O4S/c1-3-18-22-19(23-30-18)16-4-5-17(21-14-16)24-10-12-25(13-11-24)20(27)15-6-8-26(9-7-15)31(2,28)29/h4-5,14-15H,3,6-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFRDVOSKHCJHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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